molecular formula C16H18N6O B6709542 N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide

Cat. No.: B6709542
M. Wt: 310.35 g/mol
InChI Key: DTGDIQAJOXIUNC-UHFFFAOYSA-N
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Description

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10(2)13-12(9-22(3)20-13)17-16(23)15-14(18-21-19-15)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDIQAJOXIUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NC(=O)C2=NNN=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-3-propan-2-ylpyrazole with appropriate reagents under controlled conditions.

    Introduction of the triazole ring: The pyrazole derivative is then reacted with phenylhydrazine and other necessary reagents to form the triazole ring.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
  • 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
  • N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

Uniqueness

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-2H-triazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrazole and triazole rings, along with the carboxamide group, makes it a versatile compound for various applications.

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